molecular formula C14H10Cl2N2O B11567467 2-chloro-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide

Cat. No.: B11567467
M. Wt: 293.1 g/mol
InChI Key: GJZNVHWHYCAXHY-RQZCQDPDSA-N
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Description

2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can bind to DNA and proteins, affecting their function and leading to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzohydrazide moiety, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups enhance its reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

2-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10Cl2N2O/c15-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)16/h1-9H,(H,18,19)/b17-9+

InChI Key

GJZNVHWHYCAXHY-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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